Lipophilicity Advantage of m-Tolyl Substitution vs. Des-Methyl Phenyl Analog
Cyclobutyl(m-tolyl)methanamine exhibits a predicted logP of 2.90, which is 0.51 logP units higher than the des-methyl phenyl analog Cyclobutyl(phenyl)methanamine (logP 2.38) when both values are sourced from the same vendor's consistent computational method . This difference corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, attributable to the single meta-methyl group.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.90 (Cyclobutyl(m-tolyl)methanamine HCl, Fluorochem F771504) |
| Comparator Or Baseline | LogP = 2.38 (Cyclobutyl(phenyl)methanamine, Fluorochem F774365) |
| Quantified Difference | ΔLogP = +0.51 (approx. 3.2× higher partition coefficient) |
| Conditions | Predicted logP values from Fluorochem technical datasheets, calculated using the same in-house computational method |
Why This Matters
For procurement in CNS drug discovery programs, the 0.51 logP increment can meaningfully improve blood-brain barrier permeability predictions while staying within Lipinski's Rule of 5, offering a tunable lipophilicity handle not available with the des-methyl analog.
